molecular formula C8H16N2 B3019794 5-Methyl-5-azaspiro[3.4]octan-7-amine CAS No. 2243510-58-7

5-Methyl-5-azaspiro[3.4]octan-7-amine

Cat. No.: B3019794
CAS No.: 2243510-58-7
M. Wt: 140.23
InChI Key: KZJRLDAKMRVEFB-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[3.4]octan-7-amine: is a chemical compound with the molecular formula C8H16N2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-azaspiro[3.4]octan-7-amine can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This can be done using different strategies, including the use of specific reagents and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-azaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-5-azaspiro[3.4]octan-7-amine is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biology, this compound is used in the study of enzyme interactions and protein-ligand binding. Its structural properties allow it to interact with biological macromolecules in specific ways, making it useful for biochemical research.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-azaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system being

Properties

IUPAC Name

5-methyl-5-azaspiro[3.4]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-7(9)5-8(10)3-2-4-8/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJRLDAKMRVEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-58-7
Record name 5-methyl-5-azaspiro[3.4]octan-7-amine
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